(R)-2-Aminobutanamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

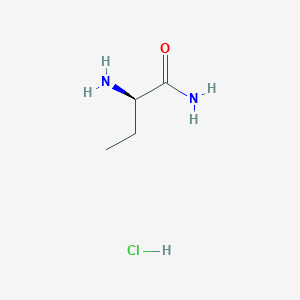

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-aminobutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBMIDJFXOYCGK-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584887 | |

| Record name | (2R)-2-Aminobutanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103765-03-3 | |

| Record name | (2R)-2-Aminobutanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-aminobutanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-2-Aminobutanamide Hydrochloride

Introduction

(R)-2-Aminobutanamide hydrochloride, a chiral amine compound, serves as a critical intermediate in the synthesis of various pharmaceutical agents.[1] Its stereospecific configuration is paramount, as enantiomers often exhibit significant differences in pharmacological activity and toxicological profiles. This guide provides a comprehensive overview of the core physical properties of this compound, offering researchers, scientists, and drug development professionals a technical resource grounded in empirical data and established analytical methodologies. Understanding these fundamental characteristics is essential for process development, formulation, quality control, and regulatory compliance.

Core Physicochemical Characteristics

The physical properties of this compound are pivotal for its handling, storage, and application in synthetic chemistry. These characteristics have been determined through various analytical techniques and are summarized below.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [1][2] |

| Molecular Formula | C₄H₁₁ClN₂O | [2][3] |

| Molecular Weight | 138.60 g/mol | [2][4] |

| Melting Point | 258-262 °C | [5] |

| Solubility | Soluble in water; Sparingly soluble in DMSO; Slightly soluble in Methanol | [5][1] |

| Optical Rotation | Expected to be levorotatory (-) | |

| Storage Conditions | Room temperature, under inert atmosphere | [5] |

| Stability | Hygroscopic; Incompatible with strong oxidizing agents | [5] |

Experimental Methodologies and Insights

A robust understanding of a compound's physical properties is built upon reliable and reproducible experimental methods. The following sections detail the protocols for determining the key parameters of this compound, emphasizing the causality behind procedural steps to ensure data integrity.

Determination of Melting Point

The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.[6]

Protocol: Capillary Melting Point Determination

This method, compliant with pharmacopeial standards, utilizes a heated metal block apparatus for precise temperature control.[7]

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogenous powder. If necessary, gently grind coarse crystals using a mortar and pestle.[7]

-

Tap the open end of a glass capillary tube into the powdered sample until a small amount of material enters the tube.[6]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm for optimal heat transfer.[6]

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

-

For an unknown sample, perform a rapid preliminary determination by heating at a rate of 10-20 °C/min to find an approximate melting range.[7]

-

Allow the apparatus to cool at least 20 °C below the approximate melting point.[8]

-

Prepare a new capillary and begin heating at a slow, controlled rate, approximately 1-2 °C per minute, once the temperature is within 20 °C of the expected melting point.[8] This slow ramp rate is critical to ensure the system remains in thermal equilibrium, providing an accurate reading.[8]

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last crystal melts completely (T2). The melting range is reported as T1 - T2.[8]

-

-

Trustworthiness: The protocol's self-validating nature comes from the consistency of the melting range over multiple measurements with fresh samples. For a high-purity substance, this range should be narrow (0.5-2.0 °C) and reproducible.[6]

Assessment of Solubility

Solubility data is fundamental for designing synthetic reactions, purification processes, and, critically, for pharmaceutical formulation development. The "shake-flask" method is the gold standard for determining equilibrium solubility.[9][10]

Protocol: Shake-Flask Equilibrium Solubility Determination

-

Preparation: To a series of vials, add a precisely weighed excess of this compound to a known volume of the desired solvent (e.g., water, DMSO, methanol). The presence of undissolved solid is essential to ensure saturation is reached.[4][10]

-

Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 25 °C or 37 °C).[10] Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[4]

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Separate the saturated supernatant from the undissolved solid via centrifugation or filtration using a chemically inert syringe filter (e.g., PTFE).[10] This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Verification of Equilibrium: To ensure true equilibrium was achieved, the concentration of the solute should be measured at multiple time points (e.g., 24, 48, 72 hours) until sequential measurements are consistent (e.g., <10% deviation).[10]

Measurement of Specific Optical Rotation

Optical rotation is the defining physical property of a chiral molecule and is a critical parameter for confirming the stereochemical identity and purity of this compound.[11] The measurement is governed by standards such as the United States Pharmacopeia (USP) General Chapter <781>.[12]

Protocol: Polarimetric Measurement

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, often using a certified quartz plate or a calibrated sucrose solution.[5][14]

-

Solution Preparation:

-

Accurately weigh a specific amount of this compound.

-

Dissolve it in a specified solvent (e.g., water) in a volumetric flask to a precise concentration (c), typically expressed in g/100 mL.[14]

-

Ensure the solution is clear and free of undissolved particles. The measurement should be performed promptly, typically within 30 minutes of preparation, to avoid potential racemization.[12]

-

-

Measurement Procedure:

-

Rinse the polarimeter cell (of a known path length, l, in decimeters) with the solvent and take a blank reading.

-

Fill the cell with the prepared sample solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the observed rotation (α) at a specified temperature (t) and wavelength (λ), typically the sodium D-line (589 nm).[12]

-

-

Calculation of Specific Rotation: The specific rotation, [α]tλ, is calculated using the formula: [α]tλ = (100 × α) / (l × c)[14]

Caption: Workflow for Determining Specific Optical Rotation.

Crystal Structure Analysis

The crystalline form of a pharmaceutical intermediate can influence its stability, solubility, and handling properties. Recent research has elucidated the crystal structure of this compound.

-

Findings: The compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁.[15] The precise determination of its crystal lattice parameters provides an unambiguous method for solid-state characterization and can be used to identify different polymorphic forms.

-

Methodology: Single-crystal X-ray diffraction is the definitive technique used for this analysis. It involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.[3][15] This authoritative data serves as a benchmark for quality control using techniques like X-Ray Powder Diffraction (XRPD).

Conclusion

The physical properties of this compound presented in this guide—including its melting point, solubility profile, optical activity, and crystal structure—form a foundational dataset for its effective use in research and development. The detailed protocols provided are designed to be self-validating, ensuring that researchers can confidently reproduce these critical measurements. Adherence to these rigorous analytical practices is essential for guaranteeing the quality, purity, and desired stereochemistry of this important pharmaceutical building block.

References

-

Wang, F., Luan, L., Wang, Y., Hu, X., Zhang, C., & Liu, Y. (2025). The crystal structure of this compound, C4H11ClN2O. Zeitschrift für Kristallographie - New Crystal Structures, 240, 433-434. [Link]

-

United States Pharmacopeia. (2024). General Chapter, <781> Optical Rotation. USP-NF. [Link]

-

USP. (n.d.). General Chapters: <781> OPTICAL ROTATION. Uspbpep.com. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminobutanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - this compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-2-Aminobutyramide Hydrochloride. Retrieved from [Link]

- Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs– consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.

-

University of Massachusetts. (2009). Using Melting Point to Determine Purity of Crystalline Solids. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

-

Luan, L., Hu, X., Zhang, C., & Wang, F. (2025). The crystal structure of 2-aminobutanamide hydrochloride, C4H11ClN2O. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Watson International Ltd. (n.d.). (S)-2-Aminobutyramide hydrochloride CAS 7682-20-4. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-Aminobutanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Revised USP General Chapter <781> Optical Rotation published for Comments - ECA Academy [gmp-compliance.org]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. FAQs: Optical Rotation [usp.org]

- 6. chm.uri.edu [chm.uri.edu]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. â©781⪠Optical Rotation [doi.usp.org]

- 12. uspbpep.com [uspbpep.com]

- 13. watson-int.com [watson-int.com]

- 14. drugfuture.com [drugfuture.com]

- 15. The crystal structure of this compound, C4H11ClN2O | Semantic Scholar [semanticscholar.org]

(R)-2-Aminobutanamide Hydrochloride (CAS 103765-03-3): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

(R)-2-Aminobutanamide hydrochloride, with the CAS number 103765-03-3, is a chiral molecule of significant interest in the pharmaceutical industry.[1] It is the (R)-enantiomer of 2-aminobutanamide and is structurally related to the antiepileptic drug Levetiracetam.[2][3] In the context of pharmaceutical development, it is often considered a critical intermediate and a potential impurity in the synthesis of Levetiracetam's active (S)-enantiomer.[4][5] Understanding the chemical properties, synthesis, and analysis of this specific enantiomer is paramount for ensuring the quality, safety, and efficacy of the final drug product.[6]

This technical guide provides an in-depth exploration of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The content herein is structured to deliver a comprehensive understanding, from its fundamental physicochemical properties to its role as a pharmaceutical impurity and the analytical methodologies required for its control.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is the starting point for any technical application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 103765-03-3 | [7] |

| Chemical Formula | C4H11ClN2O | [8] |

| Molecular Weight | 138.60 g/mol | [7] |

| Synonyms | (R)-2-Aminobutyramide hydrochloride, (R)-(-)-2-Aminobutanamide hydrochloride | [9] |

| Appearance | Solid | |

| Melting Point | 258-262 °C | [8] |

| Solubility | Soluble in water | [8] |

| SMILES String | Cl[H].CCC(N)=O | |

| InChI Key | HDBMIDJFXOYCGK-AENDTGMFSA-N |

The Critical Role of Stereochemistry

In pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity.[10] Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While one enantiomer may provide the desired therapeutic effect, the other could be inactive or even cause harmful side effects.[10]

Levetiracetam is the (S)-enantiomer and is known for its anticonvulsant properties.[11] Its mechanism of action is believed to involve binding to the synaptic vesicle protein 2A (SV2A).[11][12] The (R)-enantiomer, (R)-2-Aminobutanamide, is considered to have significantly less or no pharmacological activity.[] Therefore, controlling the stereochemical purity of Levetiracetam and its intermediates is a critical aspect of drug manufacturing.

Synthesis and Manufacturing Considerations

The synthesis of enantiomerically pure compounds is a central theme in pharmaceutical chemistry. For this compound, synthetic strategies often focus on stereoselective methods or the resolution of racemic mixtures.

Overview of Synthetic Strategies

Several synthetic routes to 2-aminobutanamide hydrochloride have been reported, often starting from 2-aminobutyric acid or its derivatives.[2][14] A common approach involves the formation of a cyclic intermediate, which is then subjected to ammonolysis to yield the desired amide.[14]

A patented method describes the synthesis starting from 2-aminobutyric acid, which is reacted with bis(trichloromethyl) carbonate to form an intermediate, 4-ethyl-2,5-oxazolidinedione.[2][14] This intermediate is then ammoniated and acidified to produce 2-aminobutanamide hydrochloride.[14] To obtain the specific (R)-enantiomer, one would start with (R)-2-aminobutyric acid.

Another approach involves the resolution of a racemic mixture of 2-aminobutanamide. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid.[15][16] The diastereomers can then be separated by crystallization, followed by liberation of the desired enantiomer.

Caption: Overview of synthetic strategies for (R)-2-Aminobutanamide HCl.

Detailed Protocol: Resolution of Racemic 2-Aminobutanamide

The following protocol is a conceptual illustration of a resolution process based on published methods.[15]

-

Salt Formation: Dissolve racemic 2-aminobutanamide in a suitable solvent, such as methanol.

-

Addition of Resolving Agent: Slowly add a solution of L-tartaric acid to the racemic mixture.

-

Crystallization: Cool the solution to induce the crystallization of the diastereomeric salt of one of the enantiomers. The salt of the (S)-enantiomer with L-tartaric acid is often less soluble and will precipitate.

-

Isolation: Filter the crystals and wash with a cold solvent to isolate the diastereomeric salt. The mother liquor will be enriched with the (R)-enantiomer.

-

Liberation and Salification: Treat the enriched mother liquor with a base to neutralize the tartaric acid. Extract the (R)-2-aminobutanamide. Subsequently, treat the isolated (R)-enantiomer with hydrochloric acid to form the hydrochloride salt.

-

Purification: Recrystallize the this compound from a suitable solvent to achieve high purity.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of this compound.

The Importance of Analytical Control

In the context of Levetiracetam manufacturing, (R)-2-Aminobutanamide is considered an impurity.[] Regulatory agencies like the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in drug substances.[6][17] The ICH Q3A(R2) guideline, for instance, outlines the thresholds for reporting, identifying, and qualifying impurities.[18][19] Therefore, sensitive and specific analytical methods are required to detect and quantify this enantiomeric impurity.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. A validated reverse-phase chiral HPLC method has been developed for the determination of (R)-2-aminobutanamide in the presence of its (S)-enantiomer.[4][20]

Method Parameters: [4][20][21]

-

Column: CROWNPAK CR (+)

-

Mobile Phase: 0.05% Perchloric acid solution

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 15 °C

-

Detection Wavelength: 200 nm

-

Diluent: Mobile phase

Procedure: [4]

-

Standard Preparation: Prepare a standard solution of this compound in the diluent.

-

Sample Preparation: Prepare a solution of the test sample (e.g., (S)-2-aminobutanamide or Levetiracetam) in the diluent.

-

System Suitability: Inject a system suitability solution containing both enantiomers to ensure adequate resolution and sensitivity.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Determine the amount of (R)-2-aminobutanamide in the sample by comparing its peak area to that of the standard.

Caption: Workflow for chiral HPLC analysis.

Structural Elucidation by NMR and MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure and molecular weight of this compound.

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity.

-

¹³C NMR: Reveals the carbon framework of the molecule.

-

Mass Spectrometry: Determines the mass-to-charge ratio of the molecule, confirming its molecular weight.[5]

A complete characterization package from a reputable supplier will typically include these spectral data.[5]

Role as a Pharmaceutical Impurity

As previously mentioned, (R)-2-Aminobutanamide is a known impurity in the synthesis of Levetiracetam.[] Its control is a critical aspect of ensuring the quality and safety of the final drug product.

Regulatory Framework and Impurity Thresholds

The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances.[17][18] It defines thresholds for:

-

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level above which the structure of an impurity must be determined.

-

Qualification Threshold: The level above which the biological safety of an impurity must be established.

The specific thresholds are dependent on the maximum daily dose of the drug.[18] For a drug with a maximum daily dose of up to 2 g/day , the identification threshold is typically 0.10% or 1.0 mg per day total intake, whichever is lower.[18]

Caption: ICH Q3A(R2) impurity qualification decision tree.[6]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Material Safety Data Sheet (MSDS) Highlights

The MSDS provides essential safety information. Key hazard classifications for this compound include:

| Hazard Class | Description |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| STOT SE 3 | May cause respiratory irritation (H335) |

Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be worn when handling this compound.

Recommended Storage Conditions

This compound should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption and degradation.[8]

Conclusion

This compound is a molecule of significant importance in the pharmaceutical landscape, primarily due to its relationship with the antiepileptic drug Levetiracetam. A thorough understanding of its stereochemistry, synthesis, and analytical control is essential for drug development professionals. The implementation of robust analytical methods, such as chiral HPLC, is critical for ensuring that the levels of this enantiomeric impurity are controlled within the stringent limits set by regulatory authorities. This guide has provided a comprehensive technical overview to support researchers and scientists in their work with this compound.

References

-

ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

-

Patel, D., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

-

ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

-

ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

-

Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. [Link]

-

Pharmaffiliates. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

-

Eureka | Patsnap. Chemical synthesis method for of 2-amino-butanamide hydrochloride. [Link]

-

ResearchGate. Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide | Request PDF. [Link]

-

SynZeal. Levetiracetam EP Impurity C. [Link]

- Google Patents. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

Contreras-García, I. J., et al. (2022). Levetiracetam Mechanisms of Action: From Molecules to Systems. Pharmaceuticals. [Link]

-

KM Pharma Solution Private Limited. MSDS - this compound. [Link]

-

Shrestha, S., & Shrestha, R. (2021). Neuropharmacology of Levetiracetam as Anti-epileptic Medication. NeuroPharmac Journal. [Link]

-

Mustafa Salahalden. (2023). Levetiracetam Pharmacology: Mechanism of Action, Therapeutic Uses and Adverse Effects. YouTube. [Link]

-

SynThink Research Chemicals. Levetiracetam EP Impurity C | 142-08-5. [Link]

-

Wikipedia. Brivaracetam. [Link]

-

AHH Chemical. (R)-(–)-2-Aminobutanamide hydrochloride , 96% , 103765-03-3. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. [Link]

- Google Patents. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.

-

NIH. Levetiracetam. [Link]

- Google Patents. EP2524910A1 - Process for the resolution of aminobutyramide.

-

The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]

-

Taylor & Francis. Chiral Drug Separation. [Link]

Sources

- 1. (R)-2-Aminobutyramide Hydrochloride | LGC Standards [lgcstandards.com]

- 2. eureka.patsnap.com [eureka.patsnap.com]

- 3. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Levetiracetam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. jpionline.org [jpionline.org]

- 7. (R)-2-Aminobutyramide Hydrochloride | LGC Standards [lgcstandards.com]

- 8. (r)-()-2-aminobutanamide Hydrochloride, CasNo.103765-03-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 9. (R)-(–)-2-Aminobutanamide hydrochloride , 96% , 103765-03-3 - CookeChem [cookechem.com]

- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 11. neuropharmac.com [neuropharmac.com]

- 12. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 15. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 16. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]

- 17. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

(R)-2-Aminobutyramide hydrochloride synthesis precursor

An In-Depth Technical Guide to the Synthesis of (S)-2-Aminobutyramide Hydrochloride: A Key Pharmaceutical Intermediate

Abstract

(S)-2-Aminobutyramide hydrochloride is a critical chiral building block in the pharmaceutical industry, most notably serving as the key precursor for the synthesis of the broad-spectrum antiepileptic drug, Levetiracetam.[1][2][3][4][5] The stereochemical integrity of this intermediate is paramount, as the pharmacological activity of Levetiracetam resides exclusively in the (S)-enantiomer.[1] This guide provides an in-depth exploration of the primary synthetic strategies for producing enantiomerically pure (S)-2-aminobutyramide hydrochloride. We will dissect methodologies starting from chiral pool precursors, those involving the resolution of racemic mixtures, and advanced asymmetric synthesis techniques. Each section is grounded in mechanistic principles, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols for researchers, scientists, and drug development professionals.

Note on Stereochemistry: While the topic requested the (R)-enantiomer, the overwhelming body of scientific literature and its principal industrial application are focused on the synthesis of (S)-2-aminobutyramide hydrochloride for the production of Levetiracetam. Therefore, to provide the most relevant and authoritative guide for the target audience, this document will focus on the synthesis of the pharmaceutically significant (S)-enantiomer.

Retrosynthetic Analysis and Strategic Overview

The synthesis of (S)-2-aminobutyramide hydrochloride can be approached from several distinct strategic directions. A retrosynthetic analysis reveals the core precursor to be (S)-2-aminobutanoic acid (also known as L-2-aminobutyric acid), a readily available chiral starting material.[6] Alternatively, one can envision a process that creates the racemic amide first, followed by a crucial chiral resolution step.[3][7] The most sophisticated strategies involve constructing the chiral center directly through catalytic asymmetric synthesis.[8][9]

Caption: Retrosynthetic analysis of (S)-2-Aminobutyramide hydrochloride.

Strategy I: Synthesis from a Chiral Pool Precursor

This is arguably the most straightforward and widely adopted strategy, leveraging a commercially available, enantiomerically pure starting material. The core challenge is the efficient and mild conversion of the carboxylic acid functional group into a primary amide without racemization.

Mechanism and Rationale

Direct amidation of a carboxylic acid is difficult. Therefore, the carboxylic acid must first be "activated." A superior method involves converting the amino acid into a cyclic N-carboxyanhydride (NCA) derivative, specifically 4-ethyl-2,5-oxazolidinedione. This is achieved using a chlorinating agent like bis(trichloromethyl)carbonate (triphosgene), which is a safer, solid alternative to phosgene gas.[10] The resulting cyclic intermediate is stable and highly reactive towards nucleophiles. Subsequent reaction with ammonia proceeds via nucleophilic acyl substitution, opening the ring to form the desired amide with high fidelity. The final step is acidification with HCl to furnish the hydrochloride salt.[10]

Sources

- 1. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. Enantioselective synthesis of d-α-amino amides from aliphatic aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

Topic: Chirality and Optical Rotation of 2-Aminobutanamide Enantiomers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The stereochemical identity of active pharmaceutical ingredients (APIs) and their synthetic precursors is a cornerstone of modern drug development, directly impacting efficacy, safety, and regulatory approval. 2-Aminobutanamide, a critical chiral building block for the antiepileptic drug Levetiracetam, exists as a pair of non-superimposable mirror-image isomers, or enantiomers. The profound pharmacological differences between stereoisomers necessitate rigorous control and analysis throughout the manufacturing process. This technical guide provides an in-depth exploration of the stereochemistry of (R)- and (S)-2-aminobutanamide, outlines common strategies for their synthesis and resolution, and details the essential analytical techniques—polarimetry and chiral chromatography—used to verify their optical purity. The protocols and insights presented herein are grounded in established scientific principles and aligned with regulatory expectations to ensure robust and reliable characterization of these vital chiral intermediates.

The Foundational Importance of Chirality in Pharmaceutical Science

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical development.[1] Biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with each enantiomer of a drug.[2][3] One enantiomer may produce the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even cause harmful side effects (the distomer).[1][4]

Recognizing this, global regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines. Since the early 1990s, policies have strongly favored the development of single-enantiomer drugs.[2][4][5][6] These guidelines mandate that the absolute stereochemistry of a chiral drug be determined and that its enantiomeric purity be controlled and specified throughout development and manufacturing.[4][5]

(S)-2-aminobutanamide is the key chiral intermediate in the synthesis of Levetiracetam, a widely used antiepileptic medication.[7][8][9][10] The therapeutic activity of Levetiracetam resides almost exclusively in the (S)-enantiomer. Therefore, ensuring the high enantiomeric purity of the (S)-2-aminobutanamide starting material is critical for the safety and efficacy of the final drug product.[10]

Stereochemistry and Physicochemical Properties of 2-Aminobutanamide

The core of 2-aminobutanamide's chirality lies in the C2 carbon atom (the α-carbon), which is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), an ethyl group (-CH₂CH₃), and a carboxamide group (-CONH₂). This asymmetry gives rise to two distinct enantiomers: (R)-2-aminobutanamide and (S)-2-aminobutanamide.

Absolute Configuration: The R/S System

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

-

Assign Priorities: The atoms directly attached to the chiral center (C2) are ranked by atomic number: Nitrogen (in -NH₂) > Carbon (in -CONH₂) > Carbon (in -CH₂CH₃) > Hydrogen.

-

Orient the Molecule: The molecule is oriented so that the lowest-priority substituent (Hydrogen) points away from the viewer.

-

Determine Direction: The direction from the highest priority (1) to the second (2) to the third (3) is traced.

-

If the direction is clockwise , the configuration is designated R (from the Latin rectus, meaning right).

-

If the direction is counter-clockwise , the configuration is designated S (from the Latin sinister, meaning left).[11]

-

Optical Activity: The (+)/(-) System

Enantiomers are physically identical in an achiral environment, except for their interaction with plane-polarized light.[12] When a beam of plane-polarized light passes through a solution of a pure enantiomer, the plane of light is rotated.[13][14] This phenomenon is called optical activity.

-

Dextrorotatory (+): An enantiomer that rotates the plane of light clockwise.[15]

-

Levorotatory (-): An enantiomer that rotates the plane of light counter-clockwise.[15]

A crucial point of understanding is that there is no predictable correlation between the R/S designation and the direction of optical rotation (+/-) .[16][17][18] The R/S system is a nomenclature rule based on atomic structure, while the (+/-) designation is an experimentally measured physical property.[18] For 2-aminobutanamide, the (S)-enantiomer is dextrorotatory, hence it is correctly named (S)-(+)-2-aminobutanamide .[19] Consequently, its mirror image, the (R)-enantiomer, must be levorotatory, named (R)-(-)-2-aminobutanamide .

Summary of Properties

The quantitative measure of optical rotation is the specific rotation, [α] . It is a characteristic physical constant for a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration).[15]

| Property | (S)-2-Aminobutanamide Hydrochloride | (R)-2-Aminobutanamide Hydrochloride |

| Synonym | L-2-Aminobutanamide HCl | D-2-Aminobutanamide HCl |

| Absolute Configuration | S | R |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |

| Specific Rotation ([α]) | +22° to +27° (c=1 in H₂O, at 22°C, 589 nm)[19][20] | -22° to -27° (inferred, equal magnitude, opposite sign) |

| Melting Point | 259-263 °C[19] | Not specified, but expected to be identical to the S-enantiomer |

| CAS Number | 7682-20-4[20] | 13250-12-9 |

Strategic Approaches to Enantiomerically Pure Synthesis

Achieving high enantiomeric purity is a primary goal in the synthesis of 2-aminobutanamide. Two principal strategies are employed in industrial settings: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic 2-Aminobutanamide

This is a classical and robust method that begins with the non-selective synthesis of a 50:50 mixture (a racemate) of the (R)- and (S)-enantiomers. The enantiomers are then separated.

Causality of Experimental Choice: Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. The core principle of resolution is to convert the enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Diastereomers have different physical properties and can be separated.

A common method involves diastereomeric salt formation using a chiral acid, such as L-tartaric acid or D-mandelic acid.[21]

Another powerful technique is enzymatic kinetic resolution . This method leverages the high stereoselectivity of enzymes. For instance, a D-aminopeptidase can be used to selectively hydrolyze the (R)-enantiomer from a racemic mixture of 2-aminobutanamide, leaving the desired (S)-enantiomer unreacted and allowing for its isolation with high enantiomeric excess (>99% e.e.).[7][8]

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired (S)-enantiomer directly, avoiding the formation of the (R)-enantiomer and the need for a resolution step. This is often a more efficient and economical approach.

Causality of Experimental Choice: This strategy relies on introducing chirality from the start of the synthesis.

-

Chiral Pool Synthesis: Utilizes readily available, enantiomerically pure natural products as starting materials. For (S)-2-aminobutanamide, a common precursor is L-2-aminobutyric acid, which can be derived from L-threonine.[10]

-

Biocatalysis: Employs enzymes to catalyze key transformations with high stereoselectivity. For example, a nitrile hydratase can convert 2-aminobutyronitrile into (S)-2-aminobutanamide.[22] Lipases have also been used to catalyze the ammonolysis of (S)-2-aminobutyrate methyl ester to yield the target product with high chiral purity.[23]

Self-Validating Protocols for Chiroptical Analysis

To comply with regulatory standards and ensure product quality, the identity and purity of 2-aminobutanamide enantiomers must be confirmed using a self-validating system of orthogonal analytical methods. The primary techniques are polarimetry and chiral High-Performance Liquid Chromatography (HPLC).[4]

Protocol: Measurement of Specific Rotation by Polarimetry

This protocol determines the bulk optical rotation of the sample, confirming the identity of the predominant enantiomer.

Objective: To measure the specific rotation [α] of a sample of (S)-2-aminobutanamide hydrochloride and verify it falls within the specification of +22° to +27°.

Instrumentation & Materials:

-

Calibrated polarimeter with a sodium lamp (D-line, 589 nm).

-

Thermostatically controlled 1.0 dm path length sample cell.

-

Analytical balance (± 0.1 mg).

-

10.0 mL Class A volumetric flask.

-

Deionized water (solvent).

-

Sample of (S)-2-aminobutanamide hydrochloride.

Step-by-Step Methodology:

-

Temperature Equilibration: Set the polarimeter's thermostat to 22.0 °C and allow the instrument to stabilize.

-

Blank Measurement: Fill the sample cell with deionized water. Place it in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

-

Sample Preparation: Accurately weigh approximately 100 mg of the (S)-2-aminobutanamide hydrochloride sample. Quantitatively transfer it to the 10.0 mL volumetric flask. Dissolve and dilute to the mark with deionized water. This prepares a solution with a concentration (c) of approximately 1 g/100 mL.

-

Sample Measurement: Rinse the sample cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are in the light path.

-

Record Rotation: Place the filled cell in the polarimeter and record the observed optical rotation (α). Repeat the measurement five times and calculate the average.

-

Calculation: Calculate the specific rotation using the following formula: [α]22D = α / (l × c)

-

Where:

-

α = average observed rotation in degrees.

-

l = path length of the cell in decimeters (dm) (typically 1.0 dm).

-

c = concentration of the solution in g/mL.

-

-

-

Verification: Compare the calculated [α] value to the specification range (+22° to +27°). A result within this range confirms the sample is the correct (S)-(+) enantiomer.

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a highly sensitive and quantitative measurement of the undesired (R)-enantiomer, establishing the enantiomeric purity or enantiomeric excess (e.e.) of the sample.

Objective: To separate and quantify the (R)-2-aminobutanamide enantiomer in a sample of (S)-2-aminobutanamide.

Instrumentation & Materials:

-

HPLC system with UV detector.

-

Chiral stationary phase column: CROWNPAK CR(+) column (150 x 4.0 mm, 5 µm) is a proven choice.[9][24]

-

Mobile Phase: 0.05% Perchloric acid solution.

-

Diluent: Mobile Phase.

-

Reference standards for both (R)- and (S)-2-aminobutanamide.

Step-by-Step Methodology:

-

System Setup: Install the CROWNPAK CR(+) column. Set the column temperature to 15 °C and the mobile phase flow rate to 0.3 mL/min. Set the UV detection wavelength to 200 nm.[24]

-

System Suitability: Prepare a resolution solution containing a small amount of both (R)- and (S)-2-aminobutanamide. Inject this solution to verify that the system can adequately separate the two enantiomer peaks.

-

Standard Preparation (for LOQ): Prepare a standard solution of the (R)-enantiomer at the limit of quantification (LOQ) level (e.g., 0.0005 mg/mL).[24] This demonstrates the method's sensitivity.

-

Sample Preparation: Accurately weigh and dissolve the (S)-2-aminobutanamide sample in the mobile phase to a known concentration (e.g., 2.0 mg/mL).

-

Analysis: Inject the sample solution into the HPLC system.

-

Data Processing: Integrate the chromatogram. The (S)-enantiomer will be the major peak. Identify the peak corresponding to the (R)-enantiomer based on its retention time from the system suitability run.

-

Calculation: Calculate the percentage of the (R)-enantiomer using the area percent method: % (R)-isomer = [Area(R)-isomer / (Area(S)-isomer + Area(R)-isomer)] × 100

-

Verification: Compare the result to the specification limit (e.g., not more than 0.10%).

Conclusion

The stereochemical integrity of 2-aminobutanamide is not merely an academic detail; it is a critical quality attribute that directly influences the therapeutic profile of Levetiracetam. A thorough understanding of its R/S configuration, its chiroptical properties, and the methods for its enantioselective synthesis is essential for any scientist or professional in the pharmaceutical field. By implementing a robust, self-validating analytical strategy that pairs the bulk property measurement of polarimetry with the high-sensitivity separation of chiral HPLC, drug developers can ensure that this key intermediate meets the stringent purity requirements demanded by regulatory agencies and, ultimately, safeguard patient safety and drug efficacy.

References

- The Significance of Chirality in Drug Design and Development. PubMed Central.

- The importance of chirality in API development. Veranova.

- Explain the relation between absolute configuration (R and S)

- Importance of Chiral Separation and Resolution in Drug Synthesis. PureSynth.

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Sannova.

- Basics of polarimetry. Anton Paar Wiki.

- FDA issues flexible policy on chiral drugs. C&EN Global Enterprise.

- 3.6: Optical Activity. Chemistry LibreTexts.

- Biocatalytic production of (S)-2-aminobutanamide by a novel D-aminopeptidase from Brucella sp. with high activity and enantioselectivity.

- Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage.

- Development of New Stereoisomeric Drugs May 1992. FDA.

- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.

- What is the difference between R/S and D/L configur

- Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity. PubMed.

- Does R S configuration determine the compound is dextrotatory(=R)

- Absolute configur

- Ch 7: Optical Activity. University of Calgary.

- Optical rot

- FDA's policy statement for the development of new stereoisomeric drugs. PubMed.

- Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide.

- Preparation method of S-(+)-2-aminobutanamide hydrochloride.

- Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry.

- Method for synthesizing (S)-2-aminobutanamide.

- Method for synthesizing (S) -2-aminobutanamide by enzyme method.

- Preparation method of L-2-aminobutanamide hydrochloride.

- Process for the resolution of aminobutyramide.

- (S)-(+)-2-Aminobutanamide hydrochloride 97%. Sigma-Aldrich.

- Chirality and Optical Activity. Purdue University.

- (S)-2-Aminobutyramide hydrochloride CAS 7682-20-4.

- Specific rot

- Process for preparing (S)-2-aminobutanamide by using enzyme method.

- The crystal structure of this compound, C4H11ClN2O. Zeitschrift für Kristallographie - New Crystal Structures.

- Read section 7.

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. veranova.com [veranova.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 11. Absolute configuration - Wikipedia [en.wikipedia.org]

- 12. amherst.edu [amherst.edu]

- 13. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 14. Optical rotation - Wikipedia [en.wikipedia.org]

- 15. Specific rotation - Wikipedia [en.wikipedia.org]

- 16. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. wyzant.com [wyzant.com]

- 19. (S)-(+)-2-氨基丁酰胺盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 20. watson-int.com [watson-int.com]

- 21. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]

- 22. CN102260721A - Process for preparing (S)-2-aminobutanamide by using enzyme method - Google Patents [patents.google.com]

- 23. CN112195203B - Method for synthesizing (S) -2-aminobutanamide by enzyme method - Google Patents [patents.google.com]

- 24. asianpubs.org [asianpubs.org]

Synonyms for (R)-2-Aminobutanamide hydrochloride

An In-depth Technical Guide to (S)-2-Aminobutanamide Hydrochloride: A Key Chiral Intermediate for Antiepileptic Drug Synthesis

Executive Summary

(S)-2-Aminobutanamide hydrochloride is a pivotal chiral building block in modern pharmaceutical development, most notably as the key starting material (KSM) for the synthesis of the broad-spectrum antiepileptic drug, Levetiracetam. The stereochemical integrity of this intermediate is paramount, as the pharmacological activity of Levetiracetam is exclusively associated with the (S)-enantiomer. This guide provides an in-depth analysis of (S)-2-Aminobutanamide hydrochloride, covering its chemical identity, the critical role of its stereochemistry in the drug's mechanism of action, detailed synthesis strategies for achieving high enantiomeric purity, and robust analytical methods for quality control. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of chiral active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of a key starting material are foundational to successful process development and quality control. (S)-2-Aminobutanamide hydrochloride is the S-enantiomer of 2-aminobutanamide, presented as its hydrochloride salt to enhance stability and solubility in aqueous media.

Synonyms and Identifiers

Correctly identifying the compound across various databases and suppliers is crucial. The most common synonyms and identifiers are listed below:

-

Systematic IUPAC Name: (2S)-2-aminobutanamide;hydrochloride[1]

-

Common Synonyms: (S)-2-Aminobutyramide hydrochloride, L-2-Aminobutanamide hydrochloride, (S)-(+)-2-Aminobutanamide hydrochloride[1]

-

CAS Number: 7682-20-4[1]

-

Molecular Formula: C₄H₁₁ClN₂O[1]

-

InChI Key: HDBMIDJFXOYCGK-DFWYDOINSA-N[1]

The (R)-enantiomer, (R)-2-Aminobutanamide hydrochloride (CAS Number: 103765-03-3), is a critical process impurity that must be monitored and controlled during synthesis.[2]

Physicochemical Data

The physical properties of the material are essential for handling, formulation, and reaction setup.

| Property | Value | Source(s) |

| Molecular Weight | 138.60 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | 259-263 °C | |

| Optical Rotation | [α]22/D +24°, c = 1 in H₂O | |

| Solubility | Soluble in water | [3] |

| Storage Conditions | 2-8°C, keep container tightly closed in a dry, well-ventilated place. | [4] |

The Critical Role of Chirality: Levetiracetam's Mechanism of Action

The driving force behind the stringent requirement for the enantiopure (S)-isomer lies in the stereospecific interaction of the final drug, Levetiracetam, with its biological target.

Structure-Activity Relationship (SAR)

Levetiracetam exerts its antiepileptic effects primarily by binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[5][6] This binding is highly stereospecific. The (S)-configuration of the α-ethyl group on the pyrrolidone acetamide side chain, which is directly derived from (S)-2-aminobutanamide, is essential for high-affinity interaction with SV2A.[5][7] The corresponding (R)-enantiomer of Levetiracetam shows significantly lower binding affinity and lacks anticonvulsant activity.[8] Therefore, controlling the chirality of the 2-aminobutanamide intermediate is not merely a matter of purity but a fundamental requirement for the efficacy of the final API.

Caption: The critical role of stereochemistry in Levetiracetam's activity.

Synthesis Strategies for Enantiopure (S)-2-Aminobutanamide Hydrochloride

Achieving high enantiomeric excess (e.e.) is the primary challenge in the synthesis of this intermediate. From a process development perspective, the choice of strategy involves a trade-off between the cost of starting materials, process complexity, scalability, and waste generation. Three primary approaches have proven effective in industrial settings.

Chiral Pool Synthesis: Starting from L-2-Aminobutyric Acid

This is often the most direct route. It utilizes a naturally occurring and relatively inexpensive chiral starting material, L-2-aminobutyric acid (the S-enantiomer), thus avoiding a resolution step. The causality is simple: by starting with the correct stereocenter already in place, the synthesis aims to preserve it through subsequent transformations.

Workflow:

-

Esterification: L-2-aminobutyric acid is converted to its corresponding methyl or ethyl ester. This is typically achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. The esterification step protects the carboxylic acid and activates it for the next step.

-

Ammonolysis: The amino ester is then reacted with ammonia (ammonolysis) to form the desired amide. This reaction is often carried out under pressure in a solvent like isopropanol or methanol.[9]

-

Salt Formation: The resulting (S)-2-aminobutanamide free base is then treated with hydrochloric acid to precipitate the stable, crystalline hydrochloride salt.

Caption: Stereospecific synthesis from a chiral pool starting material.

Chiral Resolution of Racemic 2-Aminobutanamide

This approach begins with the synthesis of a racemic mixture of 2-aminobutanamide, which is generally cheaper and simpler to produce than sourcing the pure enantiomer. The core of this method is the separation of the two enantiomers.

Workflow:

-

Racemate Synthesis: A common method starts with 2-bromobutyric acid methyl ester, which undergoes ammonolysis to produce racemic (DL)-2-aminobutanamide.[10]

-

Diastereomeric Salt Formation: The racemic amide is reacted with a chiral resolving agent, most commonly L-(+)-tartaric acid.[10][11] This reaction forms a pair of diastereomeric salts: [(S)-amide · L-tartrate] and [(R)-amide · L-tartrate]. Unlike enantiomers, diastereomers have different physical properties, including solubility.

-

Fractional Crystallization: The key step involves exploiting the solubility difference between the two diastereomeric salts. The [(S)-amide · L-tartrate] salt is typically less soluble in a chosen solvent system (e.g., methanol) and selectively crystallizes out of the solution.[10]

-

Liberation and Salt Formation: The isolated diastereomeric salt is then treated to liberate the free (S)-aminobutanamide. Finally, it is reacted with HCl to form the desired hydrochloride salt.[10][11]

This method's trustworthiness is validated by the distinct physical properties of the diastereomeric salts, allowing for a robust and scalable separation based on fundamental crystallization principles.

Biocatalytic Kinetic Resolution

This modern approach leverages the high stereoselectivity of enzymes. In a kinetic resolution, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the other, desired enantiomer to be recovered.

Workflow:

-

Racemate Synthesis: As with chemical resolution, a racemic mixture of 2-aminobutanamide is prepared.

-

Enzymatic Reaction: The racemate is exposed to a specific enzyme. For instance, a D-aminopeptidase from Brucella sp. can selectively hydrolyze the (R)-2-aminobutanamide to (R)-2-aminobutyric acid, leaving the desired (S)-2-aminobutanamide unreacted.[12][13]

-

Separation and Isolation: The unreacted (S)-2-aminobutanamide can then be separated from the (R)-2-aminobutyric acid byproduct based on their different chemical properties (e.g., acidity, solubility).

-

Salt Formation: The purified (S)-enantiomer is converted to its hydrochloride salt.

The advantage here is the extremely high selectivity of the enzyme, often leading to very high enantiomeric excess (>99% e.e.) under mild, environmentally friendly conditions.[12][13]

Analytical Control: Ensuring Enantiomeric Purity

Regardless of the synthetic route, a validated analytical method is required to quantify the enantiomeric purity of the final intermediate and control the level of the unwanted (R)-isomer. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique.

Validated Chiral HPLC Method

The following method has been validated for the determination of the (R)-2-aminobutanamide impurity in the (S)-2-aminobutanamide KSM.[2][14] The protocol is designed to be self-validating through the use of a system suitability solution to ensure adequate resolution before sample analysis.

Experimental Protocol:

-

Instrumentation:

-

Chromatographic Conditions:

-

Sample Preparation:

-

Diluent: Mobile Phase (0.05% Perchloric Acid).

-

Test Sample Preparation: Accurately weigh and dissolve the (S)-2-aminobutanamide hydrochloride sample in the diluent to achieve a final concentration of 2.0 mg/mL.

-

System Suitability Solution (SSS): Prepare a 2.0 mg/mL solution of the (S)-2-aminobutanamide hydrochloride sample and spike it with the (R)-enantiomer to a concentration representing the specification limit (e.g., 0.15%).

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the SSS and verify that the resolution between the (S)- and (R)-enantiomer peaks is adequate (typically >2.0).

-

Inject the test sample solution in duplicate.

-

Calculate the percentage of the (R)-enantiomer in the sample using the peak areas from the chromatogram.

-

-

Method Performance:

Safety, Handling, and Storage

As a chemical intermediate, proper handling procedures are mandatory to ensure personnel safety and maintain material integrity.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated area or fume hood.[17]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[4][18]

-

Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place. The material can be air-sensitive, and storage under an inert atmosphere is recommended for long-term stability.[3][4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[18]

Conclusion

(S)-2-Aminobutanamide hydrochloride is more than a simple chemical intermediate; it is the chiral cornerstone upon which the efficacy of Levetiracetam is built. A thorough understanding of its synthesis, the critical importance of its stereochemistry, and the analytical methods to verify its purity are essential for any scientist or professional involved in the development of this important antiepileptic drug. The choice of synthesis—be it from the chiral pool, via chemical resolution, or through biocatalysis—must be made with careful consideration of efficiency, cost, and scalability. Ultimately, robust analytical control remains the final arbiter of quality, ensuring that the intermediate meets the stringent purity requirements necessary for producing a safe and effective pharmaceutical product.

References

- CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride. Google Patents.

-

Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

-

Crasto, A. M. (2015). (S)-2-amino-butanamide hydrochloride………. Key intermediate of Levetiracetam. New Drug Approvals. Available from: [Link]

- CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride. Google Patents.

-

Biocatalytic production of ( S )-2-aminobutanamide by a novel D-aminopeptidase from Brucella sp. with high activity and enantioselectivity. ResearchGate. Available from: [Link]

-

A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase. PubMed. Available from: [Link]

-

Preparation method of (S)-(+)-2-aminobutanamide hydrochloride. Eureka | Patsnap. Available from: [Link]

-

An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry. Available from: [Link]

-

Levetiracetam Mechanisms of Action: From Molecules to Systems. PubMed Central. Available from: [Link]

-

Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity. PubMed. Available from: [Link]

-

Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72. Available from: [Link]

-

Structure of levetiracetam. ResearchGate. Available from: [Link]

- CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride. Google Patents.

-

Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. Available from: [Link]

-

Synthesis method of S-2-aminobutanamide hydrochloride. Eureka | Patsnap. Available from: [Link]

- CN101532996A - Method for analyzing and separating levetiracetam by using HPLC method. Google Patents.

-

Chemical structures of levetiracetam and seletracetam. ResearchGate. Available from: [Link]

-

Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. Available from: [Link]

-

Industrial process for preparation of Levetiracetam. ResearchGate. Available from: [Link]

-

Determination of ng/mL Levetiracetam using Ultra-High-Performance Liquid Chromatography–Photodiode Absorbance. Oxford Academic. Available from: [Link]

-

Determination of ng/mL Levetiracetam using Ultra-High-Performance Liquid Chromatography–Photodiode Absorbance. Oxford Academic. Available from: [Link]

-

Structure activity relationships of novel antiepileptic drugs. PubMed. Available from: [Link]

-

Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available from: [Link]

- EP2524910A1 - Process for the resolution of aminobutyramide. Google Patents.

-

MSDS of L-2-Aminobutanamide hydrochloride. Capot Chemical. Available from: [Link]

-

Analytical Method Development and Validation. Chemistry Research Journal. Available from: [Link]

-

(2S)-2-Aminobutanamide hydrochloride. PubChem. Available from: [Link]

-

2-Aminobutanamide hydrochloride. PubChem. Available from: [Link]

- CN101928229A - Process method for producing L-2-aminobutanamide hydrochloride serving as intermediate of levetiracetam. Google Patents.

-

ICH guideline Q14 on analytical procedure development. European Medicines Agency. Available from: [Link]

Sources

- 1. (2S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 11961924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. 2-Aminobutanamide Hydrochloride [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure activity relationships of novel antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 11. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. capotchem.com [capotchem.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

(R)-2-Aminobutanamide Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Specificity in Pharmaceutical Development

In the landscape of modern drug discovery and development, the principle of stereochemistry reigns supreme. The differential pharmacological and toxicological profiles of enantiomers—non-superimposable mirror-image isomers of a chiral molecule—necessitate the synthesis and analysis of stereochemically pure compounds. (R)-2-aminobutanamide hydrochloride, a chiral amine compound, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its hydrochloride salt form enhances stability and solubility, making it amenable to a wide range of reaction conditions and formulations.[1] This guide provides an in-depth technical overview of (R)-2-aminobutanamide HCl, its physicochemical properties, analytical methodologies for enantiomeric purity assessment, and its pivotal role in pharmaceutical synthesis.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white crystalline solid.[1] Its chemical structure consists of a butanamide backbone with an amino group at the chiral center on the second carbon.

Molecular Formula and Weight

The fundamental identity of a chemical compound is defined by its molecular formula and weight. For (R)-2-aminobutanamide HCl, these are:

A summary of its key identifiers and properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 103765-03-3 | [5] |

| Molecular Formula | C₄H₁₁ClN₂O | [2][3][] |

| Molecular Weight | 138.60 g/mol | [5][6] |

| Appearance | White Solid | [3] |

| Melting Point | 258-262 °C | |

| SMILES String | Cl[H].CCC(N)=O | |

| InChI Key | HDBMIDJFXOYCGK-AENDTGMFSA-N |

Application in Pharmaceutical Synthesis: A Case Study of Levetiracetam

The primary application of (R)-2-aminobutanamide and its hydrochloride salt is as a key starting material in the synthesis of antiepileptic drugs, most notably Levetiracetam.[7][8] The stereospecificity of the final API is crucial for its therapeutic efficacy and safety profile. The synthesis of Levetiracetam from (S)-2-aminobutanamide is a well-established process, and therefore, the enantiomeric purity of the starting material is of paramount importance to avoid the formation of unwanted stereoisomers.[7][8]

The synthesis of S-2-aminobutanamide hydrochloride often involves the resolution of a racemic mixture of 2-aminobutanamide.[8] This process underscores the importance of robust analytical methods to quantify the enantiomeric excess of the desired (S)-enantiomer and control for the presence of the (R)-enantiomer.

Experimental Protocol: Enantiomeric Purity Determination by Chiral HPLC

The quantification of the (R)-isomer in a sample of (S)-2-aminobutanamide is a critical quality control step. A reverse-phase chiral High-Performance Liquid Chromatography (HPLC) method is a precise and reliable technique for this purpose.[7]

Principle

This method utilizes a chiral stationary phase that differentially interacts with the two enantiomers of 2-aminobutanamide, leading to their separation. The separated enantiomers are then detected by a UV detector, and the amount of the (R)-enantiomer can be quantified.

Instrumentation and Reagents

-

HPLC System: Agilent 1260 Infinity series or equivalent, equipped with a UV detector.[9]

-

Column: CROWNPAK CR (+) column (150 mm x 4.0 mm, 5 µm particle size).[9]

-

Diluent: Mobile phase.[9]

-

Sample Preparation: Prepare a 2 mg/mL solution of the 2-aminobutanamide HCl sample in the diluent.[9]

Chromatographic Conditions

| Parameter | Condition |

| Flow Rate | 0.3 mL/min[7] |

| Column Temperature | 15 °C[7] |

| Detection Wavelength | 200 nm[7] |

| Injection Volume | As per instrument standard operating procedures |

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For (R)-2-aminobutanamide, linearity has been demonstrated in the range of 0.0005 mg/mL to 0.004 mg/mL.[7]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. Reported values are 0.0002 mg/mL for LOD and 0.0005 mg/mL for LOQ.[7]

-

Accuracy: The closeness of the test results to the true value. Recovery studies for (R)-2-aminobutanamide have shown results between 93% and 106%.[7]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Workflow Diagram

Caption: Workflow for Chiral Purity Analysis by HPLC.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS), (R)-2-aminobutanamide HCl is classified with the following hazards:

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Handling and Personal Protective Equipment (PPE)

-

Wear protective gloves, clothing, and eye/face protection.[11]

-

Use in a well-ventilated area and avoid breathing dust.[11]

-

In case of accidental release, wear a self-contained breathing apparatus and provide adequate ventilation.[11]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage is at 2-8°C in a refrigerator under an inert atmosphere.[3]

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its role as a chiral building block. A thorough understanding of its physicochemical properties, coupled with robust analytical methods for enantiomeric purity assessment, is essential for its effective use in the synthesis of stereochemically pure active pharmaceutical ingredients. The information and protocols outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for working with this important chemical entity.

References

-

MSDS - this compound - KM Pharma Solution Private Limited. KM Pharma Solution Private Limited. [Link]

-

2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 14333659 - PubChem. PubChem. [Link]

-

CAS No : 103765-03-3| Chemical Name : (R)-2-Aminobutyramide Hydrochloride. Pharmaffiliates. [Link]

-

Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide | Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]

- CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents.

-

Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide - ResearchGate. ResearchGate. [Link]

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

- CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents.

Sources

- 1. CAS 103765-03-3: (R)-(-)-2-AMINOBUTANAMIDE HYDROCHLORIDE [cymitquimica.com]

- 2. (R)-(–)-2-Aminobutanamide hydrochloride , 96% , 103765-03-3 - CookeChem [cookechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. 103765-03-3|this compound|BLD Pharm [bldpharm.com]

- 7. asianpubs.org [asianpubs.org]

- 8. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 14333659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. kmpharma.in [kmpharma.in]

The (R)-Enantiomer's Crucial Role in Modern Pharmaceutical Synthesis: A Technical Guide

Abstract